

An In-depth Technical Guide to Numidargistat: Chemical Structure and Properties

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Compound of Interest

Compound Name: Numidargistat

Cat. No.: B609684

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Abstract

Numidargistat, also known as CB-1158 or INCB001158, is a potent, orally bioavailable small molecule inhibitor of the enzyme arginase.[1][2] By targeting arginase, **Numidargistat** modulates the tumor microenvironment, restoring arginine levels crucial for T-cell activation and proliferation, thereby promoting an anti-tumor immune response.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Numidargistat**, intended for professionals in the fields of oncology, immunology, and drug development.

Chemical Structure and Identification

Numidargistat is a synthetic aminopyrrolidine derivative containing a boronic acid moiety, which is crucial for its inhibitory activity against arginase.

Table 1: Chemical Identifiers of **Numidargistat**

Identifier	Value
IUPAC Name	(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid
Synonyms	CB-1158, INCB001158
CAS Number	2095732-06-0
Molecular Formula	C11H22BN3O5
Molecular Weight	287.12 g/mol
SMILES	B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)--INVALID-LINK--N)(O)O
InChI	InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1
InChIKey	ZZJLMZYUGLJBSO-LAEOZQHASA-N

Physicochemical and Pharmacokinetic Properties

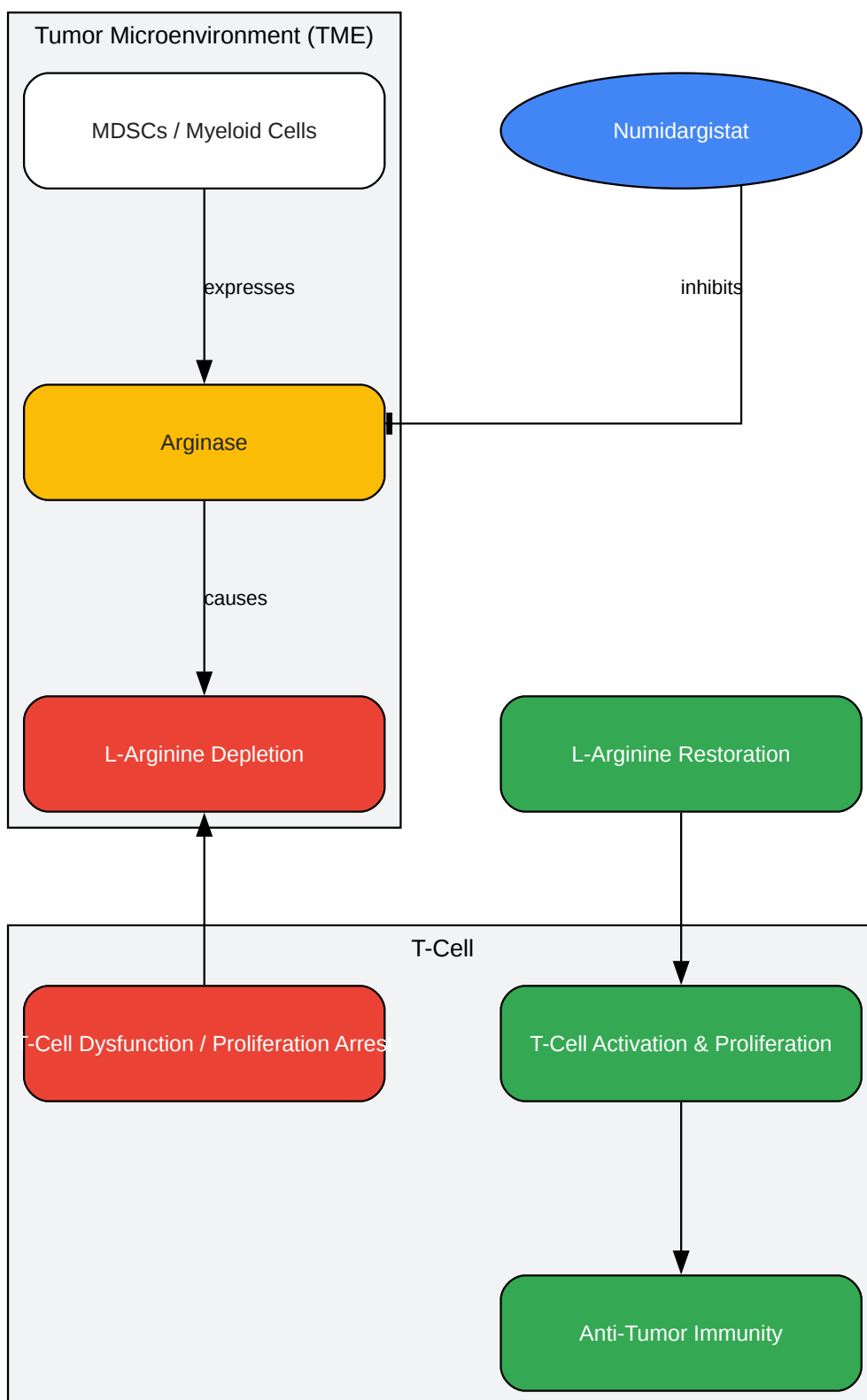
Numidargistat exhibits drug-like properties, including oral bioavailability and potent enzyme inhibition. A summary of its key quantitative properties is presented below.

Table 2: Physicochemical and Pharmacokinetic Profile of **Numidargistat**

Property	Value	Reference
IC50 (Arginase 1)	86 nM	[4]
IC50 (Arginase 2)	296 nM	[4]
Solubility in Water	>100 mM	[5]
Solubility in DMSO	55 mg/mL	[6]
Oral Bioavailability (Mouse)	52%	[7]
Half-life (Human)	~6 hours	[7][8]
Tmax (Human)	4 hours	[7]
Volume of Distribution (Human)	Low	[8]

Mechanism of Action and Signaling Pathway

Numidargistat's primary mechanism of action is the competitive inhibition of arginase, a key enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[1] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and other immune-suppressive cells express high levels of arginase, leading to the depletion of L-arginine. This amino acid is essential for T-cell proliferation and function. By inhibiting arginase, **Numidargistat** restores local L-arginine concentrations, thereby reversing this immunosuppressive mechanism and enhancing the anti-tumor activity of T-cells.



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Fig. 1: **Numidargistat's** Mechanism of Action in the TME.

Experimental Protocols

In Vitro Arginase Inhibition Assay

A common method to determine the inhibitory potency of compounds like **Numidargistat** is through an in vitro arginase inhibition assay using recombinant human arginase 1 and 2.

Objective: To determine the IC₅₀ value of **Numidargistat** against recombinant human arginase 1 and 2.

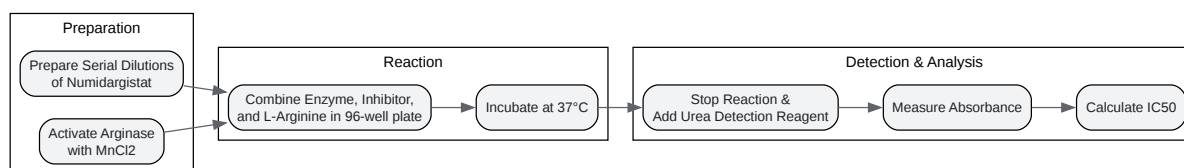
Materials:

- Recombinant human arginase 1 and 2
- L-arginine
- Manganese chloride (MnCl₂)
- Urea detection reagent
- **Numidargistat**
- Assay buffer (e.g., Tris-HCl)

Procedure:

- **Enzyme Activation:** Pre-incubate the recombinant arginase with MnCl₂ to ensure full enzymatic activity.
- **Compound Dilution:** Prepare a serial dilution of **Numidargistat** in the assay buffer.
- **Reaction Initiation:** In a 96-well plate, add the activated arginase enzyme, the diluted **Numidargistat**, and L-arginine to initiate the reaction.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified period (e.g., 20 minutes).
- **Reaction Termination and Urea Detection:** Stop the reaction and add a urea detection reagent that forms a colored product with the urea generated.

- **Data Analysis:** Measure the absorbance of the colored product using a plate reader. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.



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Fig. 2: Workflow for In Vitro Arginase Inhibition Assay.

In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of **Numidargistat** is evaluated in syngeneic mouse models of cancer.

Objective: To assess the single-agent and combination anti-tumor activity of **Numidargistat** in vivo.

Animal Model: Syngeneic mouse models (e.g., CT26 colon carcinoma in BALB/c mice).

Procedure:

- **Tumor Implantation:** Subcutaneously implant tumor cells into the flank of the mice.
- **Treatment Initiation:** Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, **Numidargistat** monotherapy, checkpoint inhibitor monotherapy, combination therapy).
- **Drug Administration:** Administer **Numidargistat** orally, typically twice daily, at a specified dose (e.g., 100 mg/kg).[4]
- **Tumor Measurement:** Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

- Endpoint: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immune cell profiling).
- Data Analysis: Compare tumor growth rates between the different treatment groups to determine the efficacy of **Numidargistat**.

Clinical Development

Numidargistat has been investigated in clinical trials for the treatment of various solid tumors, both as a monotherapy and in combination with other immunotherapies, such as PD-1 inhibitors.[8] Early-phase clinical trials have demonstrated that **Numidargistat** is generally well-tolerated and effectively inhibits plasma arginase activity, leading to increased plasma arginine levels.[8]

Conclusion

Numidargistat is a first-in-class arginase inhibitor with a well-defined chemical structure and promising pharmacological properties. Its ability to modulate the tumor microenvironment by restoring arginine levels provides a novel approach to cancer immunotherapy. The data presented in this guide, including its physicochemical characteristics, mechanism of action, and experimental methodologies, offer a valuable resource for researchers and clinicians working on the development of new cancer therapies.

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References

- 1. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. incb001158 - My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Numidargistat - Chemietek [chemietek.com]

- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
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